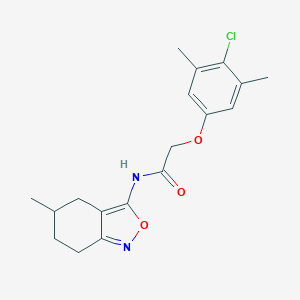![molecular formula C15H9ClN4 B253741 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline, also known as CPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPQ is a triazoloquinazoline derivative that has shown promising results in drug development, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline prevents cancer cells from dividing and proliferating, leading to their eventual death. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce DNA damage and oxidative stress in cancer cells, further contributing to their demise.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a relatively stable compound that can be easily synthesized in a laboratory setting. The compound is also readily available for purchase from chemical suppliers, making it a convenient tool for scientific research. However, like most experimental compounds, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has some limitations. For example, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. One potential avenue is to further investigate the mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and its effects on cancer cells. Another direction is to explore the potential therapeutic applications of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and to develop more potent derivatives of the compound. Overall, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has shown great promise in scientific research, and further investigation of its properties and applications is warranted.
Méthodes De Synthèse
The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then subjected to a reaction with hydrazine hydrate to yield 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a straightforward process that can be carried out in a laboratory setting with relative ease.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
Propriétés
Nom du produit |
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline |
|---|---|
Formule moléculaire |
C15H9ClN4 |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
Clé InChI |
HEPLZAOQAJEZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)


![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)

![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)



![Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate](/img/structure/B253684.png)